molecular formula C8H9N B1300887 3-Methyl-5-vinylpyridine CAS No. 51961-51-4

3-Methyl-5-vinylpyridine

Cat. No.: B1300887
CAS No.: 51961-51-4
M. Wt: 119.16 g/mol
InChI Key: WIAMCQRXSYEGRS-UHFFFAOYSA-N
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Description

3-Methyl-5-vinylpyridine is a pyridine-based compound with the molecular formula C8H9N. It is known for its unique properties and potential applications in various scientific fields. The compound is characterized by a pyridine ring substituted with a methyl group at the third position and a vinyl group at the fifth position.

Mechanism of Action

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties could impact the bioavailability of the compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Methyl-5-vinylpyridine. It is known that the compound should be stored in a sealed container in a dry environment at 2-8°C .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-vinylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions can produce saturated pyridine derivatives .

Comparison with Similar Compounds

  • 2-Methyl-5-vinylpyridine
  • 4-Vinylpyridine
  • 2-Vinylpyridine

Comparison: 3-Methyl-5-vinylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Compared to 2-Methyl-5-vinylpyridine, this compound has a different position of the methyl group, affecting its reactivity and applications . Similarly, 4-Vinylpyridine and 2-Vinylpyridine differ in the position of the vinyl group, leading to variations in their chemical behavior and uses .

Properties

IUPAC Name

3-ethenyl-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N/c1-3-8-4-7(2)5-9-6-8/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIAMCQRXSYEGRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363810
Record name 3-Methyl-5-vinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51961-51-4
Record name 3-Methyl-5-vinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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